1-Cyclohexylpiperidine-2,4-dione
Overview
Description
1-Cyclohexylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring substituted with a cyclohexyl group and two keto groups at positions 2 and 4. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug development due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylpiperidine-2,4-dione can be synthesized through various methods, including traditional carbonyl compound transformations and novel anionic enolate rearrangements . One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with succinic anhydride followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactions and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperidine derivatives .
Scientific Research Applications
1-Cyclohexylpiperidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexylpiperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,4-dione: Lacks the cyclohexyl group but shares the core piperidine structure.
Cyclohexylpiperidine: Lacks the keto groups but has a similar cyclohexyl substitution.
Piperidine derivatives: A broad class of compounds with varying substitutions and functional groups.
Uniqueness
1-Cyclohexylpiperidine-2,4-dione is unique due to its specific combination of a cyclohexyl group and two keto groups on the piperidine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-cyclohexylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYUUXVXLWJHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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